2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid
Overview
Description
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .
Mode of Action
The compound’s mode of action is likely related to its thiazolidine motif. Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a stable product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These diverse biological responses suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives are known to have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
The action of “2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid” is likely influenced by environmental factors such as pH. For instance, the reaction kinetics between 1,2-aminothiols and aldehydes, which form a thiazolidine product, are fast under physiological conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological environment.
Preparation Methods
The synthesis of 2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at elevated temperatures . Industrial production methods often utilize cost-effective, one-pot mechanisms to streamline the synthesis process and improve efficiency .
Chemical Reactions Analysis
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiazolidine ring can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various thiazolidine derivatives and other heterocyclic compounds .
Scientific Research Applications
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid can be compared with other thiazolidine derivatives such as thiazolidinediones and thiazolidinones. While all these compounds share the thiazolidine ring, they differ in their substituents and biological activities. Thiazolidinediones, for example, are primarily used as antidiabetic agents due to their ability to activate peroxisome proliferator-activated receptors . Thiazolidinones, on the other hand, exhibit a broader range of biological activities, including antimicrobial and anticancer properties . The unique structure of this compound allows it to interact with different molecular targets, making it a versatile compound with diverse applications .
Similar Compounds
- Thiazolidinediones
- Thiazolidinones
- Thiazoles
- Thiazolidine-2-imines
Properties
IUPAC Name |
2-[(4,5-dihydro-1,3-thiazol-2-ylamino)methylidene]propanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c10-5(11)4(6(12)13)3-9-7-8-1-2-14-7/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBJMBDYGDZDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC=C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169167 | |
Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820748-73-9 | |
Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820748-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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